![molecular formula C5H2Br2N4 B1387870 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 944709-42-6](/img/structure/B1387870.png)
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Descripción general
Descripción
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C5H2Br2N4. It is characterized by the presence of two bromine atoms at the 6th and 8th positions on the triazolopyrazine ring.
Métodos De Preparación
The synthesis of 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the bromination of [1,2,4]triazolo[1,5-a]pyrazine. One common method includes the reaction of [1,2,4]triazolo[1,5-a]pyrazine with bromine in the presence of a suitable solvent under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-bromination and to ensure high yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, which are useful in medicinal chemistry.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine serves as a critical building block for synthesizing various biologically active compounds. Its structural features allow for the development of derivatives with significant pharmacological activities.
Case Study: Antibacterial Activity
A series of derivatives synthesized from this compound demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry were employed to characterize these compounds .
Biological Studies
This compound has been studied for its enzyme inhibition properties. Notably, it acts as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, this compound enhances insulin sensitivity and promotes glucose uptake in cells .
Materials Science
In materials science, this compound is utilized in developing novel materials with unique electronic and optical properties. These properties are attributed to the compound's unique electronic structure due to its heterocyclic nature .
Summary of Scientific Research Applications
Field | Application | Results/Findings |
---|---|---|
Medicinal Chemistry | Building block for biologically active compounds | Synthesized derivatives showed antibacterial activity against Staphylococcus aureus and E. coli . |
Biological Studies | Enzyme inhibition (DPP-4) | Enhances insulin sensitivity; potential therapeutic applications in diabetes management . |
Materials Science | Development of novel materials | Unique electronic and optical properties derived from the compound's structure . |
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This inhibition can lead to the suppression of tumor growth in cancer cells . The molecular targets and pathways involved vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine: This compound has a methyl group at the 2nd position, which can influence its reactivity and biological activity.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: This compound lacks the bromine atoms and has a saturated ring, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications .
Actividad Biológica
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine (DBTP) is a heterocyclic compound with the molecular formula CHBrN, notable for its diverse biological activities. This compound features two bromine substituents at the 6th and 8th positions of the triazole ring, which contributes to its unique pharmacological properties. Research has shown that DBTP interacts with various molecular targets, including enzymes and receptors, making it a candidate for therapeutic applications in areas such as metabolic disorders and cancer treatment.
DBTP exhibits multiple mechanisms of action:
- Enzyme Inhibition : It has been identified as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose metabolism regulation. By inhibiting DPP-4, DBTP enhances insulin sensitivity and promotes glucose uptake in cells.
- Receptor Modulation : The compound also interacts with Janus kinases (JAK1 and JAK2) and retinoic acid receptor-related orphan receptor gamma t (RORγt), suggesting potential applications in treating autoimmune diseases and certain cancers due to its role in modulating immune responses.
Biological Activity
DBTP's biological activity can be summarized as follows:
Case Studies
-
Insulin Sensitivity Enhancement :
- In laboratory studies, DBTP was shown to improve insulin sensitivity in animal models at lower doses without significant adverse effects. This effect was linked to the inhibition of DPP-4 activity, leading to increased levels of incretin hormones that enhance insulin secretion from pancreatic beta cells.
-
Cancer Cell Selectivity :
- A study evaluated DBTP's cytotoxic effects against various human cancer cell lines. The compound demonstrated significant selectivity between cancerous and normal cells, inducing apoptosis through mitochondrial pathways. Mechanistic studies revealed G2/M cell cycle arrest in treated cancer cells, highlighting its potential as an anticancer agent .
Metabolic Pathways
DBTP is primarily metabolized in the liver through phase I and phase II reactions. The compound's interaction with metabolic enzymes indicates its potential influence on drug metabolism and pharmacokinetics. The following table summarizes the metabolic pathways associated with DBTP:
Pathway | Description |
---|---|
Phase I Metabolism | Involves oxidation and reduction processes mediated by cytochrome P450 enzymes. |
Phase II Metabolism | Conjugation reactions that enhance water solubility for excretion. |
Dosage Effects
The effects of DBTP vary significantly with dosage:
Propiedades
IUPAC Name |
6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUILFTQAMHFSPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NC=NN21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659986 | |
Record name | 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-42-6 | |
Record name | 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.